2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique structure combining adamantane, pyridine, and acetamide moieties
Preparation Methods
The synthesis of 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide and 18-crown-6 as a catalyst . This method, while effective, can be high-cost and requires specific reagents.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and adamantane moieties. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and lubricants.
Mechanism of Action
The mechanism of action for 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its stability and ability to interact with various biological molecules, potentially affecting pathways related to cellular signaling and metabolism .
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives such as memantine, rimantadine, and amantadine. Compared to these, 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide is unique due to its combination of adamantane with pyridine and acetamide groups, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-30-21-5-3-20(4-6-21)27-23(29)15-31-24-19(14-26)2-7-22(28-24)25-11-16-8-17(12-25)10-18(9-16)13-25/h2-7,16-18H,8-13,15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFMUPXJYWWIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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